molecular formula C14H11Cl2N3O B13825280 (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

Cat. No.: B13825280
M. Wt: 308.2 g/mol
InChI Key: YZQTTYMUOMQDEB-CPNJWEJPSA-N
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Description

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is a complex organic compound characterized by its unique structure, which includes an anilino group, a chlorophenyl group, and an oxoethanehydrazonoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of aniline with 4-chlorobenzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to produce the final compound. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)benzamide: Shares the chlorophenyl group but lacks the oxoethanehydrazonoyl chloride moiety.

    4-chlorobenzoyl chloride: A precursor in the synthesis of the compound.

    Aniline: Another precursor used in the synthesis.

Uniqueness

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13+

InChI Key

YZQTTYMUOMQDEB-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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